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molecular formula C14H10O2 B1666583 Benzil CAS No. 134-81-6

Benzil

Cat. No. B1666583
M. Wt: 210.23 g/mol
InChI Key: WURBFLDFSFBTLW-UHFFFAOYSA-N
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Patent
US05510538

Procedure details

meso-Hydrobenzoin (mg 250, 1.17 mmol) was added to a solution of o-iodoxybenzoic acid I (820 mg, 2.93 mmol) in DMSO (15 ml). After 2 hours the solution was diluted with water, filtered and extracted with diethyl ether (3×15 ml). The combined organic layers were washed with water (2×5 ml), dried over sodium sulfate and evaporated to dryness under vacuum. The residue was triturated with n-hexane to give 228 mg (93%) of benzil, mp 91°-94° C. (lit. 94°-95° C.)
Name
meso-Hydrobenzoin
Quantity
1.17 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C@@H:7]([OH:16])[C@@H:8]([OH:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:3][CH:2]=1.I(C1C=CC=CC=1C(O)=O)(=O)=O>CS(C)=O.O>[C:4]1([C:7]([C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:15])=[O:16])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
meso-Hydrobenzoin
Quantity
1.17 mmol
Type
reactant
Smiles
C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×15 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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